Home > Products > Screening Compounds P4349 > Tiemonium iodide
Tiemonium iodide - 144-12-7

Tiemonium iodide

Catalog Number: EVT-370920
CAS Number: 144-12-7
Molecular Formula: C18H24INO2S
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tiemonium iodide is an aralkylamine.
Future Directions
  • Exploring Synergistic Effects: Investigating tiemonium iodide's potential synergistic effects when combined with other drugs, as hinted at in a study exploring its use with novamin sulfone for pain management, [] could lead to novel therapeutic strategies.

Tiemonium methosulphate

Compound Description: Tiemonium methosulphate is a quaternary ammonium compound closely related to Tiemonium iodide. []

Relevance: Tiemonium methosulphate and Tiemonium iodide are structurally similar, differing only in the counterion. The bioavailability of both compounds was investigated in a study involving human volunteers. [] The study found no significant difference in the bioavailability of these two Tiemonium salts. [] Both compounds are poorly absorbed, which is typical of quaternary ammonium compounds. []

Butylscopolamine bromide

Compound Description: Butylscopolamine bromide is an anticholinergic drug with antispasmodic properties. [] It is used to treat various gastrointestinal disorders. []

Relevance: Butylscopolamine bromide was used as a reference compound in a study comparing the effects of different antispasmodic drugs, including Tiemonium iodide, on colonic motility in dogs. [] The study found that Tiemonium iodide and Butylscopolamine bromide exhibited similar inhibitory effects on normal proximal colonic motility and accelerating motility induced by neostigmine metylsulfate. []

Mepenzolate bromide

Compound Description: Mepenzolate bromide is an anticholinergic medication used to treat peptic ulcers and other gastrointestinal disorders. [] It acts by blocking the action of acetylcholine in the smooth muscles of the gastrointestinal tract. []

Relevance: Mepenzolate bromide served as a reference compound in a study investigating the effects of various antispasmodic drugs on colonic motility in dogs. [] Tiemonium iodide demonstrated potent inhibitory effects on distal colonic motility, comparable to those observed with Mepenzolate bromide. []

Atropine sulfate

Compound Description: Atropine sulfate is an anticholinergic medication with a wide range of applications, including treating bradycardia, reducing salivation, and dilating pupils. []

Relevance: Atropine sulfate was included as a reference compound in a study examining the effects of different antispasmodic drugs on colonic motility in dogs. [] The study aimed to compare the inhibitory effects of Tiemonium iodide with other known antispasmodics, including Atropine sulfate. []

Neostigmine metylsulfate

Compound Description: Neostigmine metylsulfate is a cholinergic agent that acts as an acetylcholinesterase inhibitor. [] It is used to treat myasthenia gravis and to reverse the effects of certain muscle relaxants. []

Relevance: Neostigmine metylsulfate was used as a pharmacological tool in a study investigating the effects of Tiemonium iodide and other antispasmodic drugs on colonic motility in dogs. [] The study specifically examined the ability of Tiemonium iodide to inhibit the accelerating motility induced by Neostigmine metylsulfate in the proximal colon. []

Sila-analogue of Tiemonium iodide

Compound Description: This compound is a silicon-containing analog of Tiemonium iodide. [, ] Limited information is available regarding its specific properties and activities. [, ]

Relevance: The synthesis and characterization of a sila-analog of Tiemonium iodide are described in a research paper. [, ] This compound represents a structural modification of Tiemonium iodide, where a silicon atom replaces a carbon atom in the molecule. [, ]

Prostaglandin F2α (PGF2α)

Compound Description: Prostaglandin F2α (PGF2α) is a naturally occurring prostaglandin known to induce smooth muscle contraction in various tissues, including the colon. []

Relevance: PGF2α was utilized as a pharmacological tool in a study investigating the effects of Tiemonium iodide and other antispasmodic drugs on colonic motility. [] The researchers examined the drugs' ability to inhibit the colonic constriction induced by PGF2α administration. [] This allowed for the assessment of the drugs' antispasmodic effects in a model of induced colonic contraction. []

Synthesis Analysis

The synthesis of Tiemonium iodide can be achieved through several methods. A notable approach involves a three-step synthesis that utilizes a direct asymmetric catalytic addition of a (2-thienyl)aluminum reagent to ketones. This process is catalyzed by a titanium-based catalyst, resulting in high enantioselectivity for aromatic ketones, achieving yields up to 84% for the final product. The key steps in this synthesis include:

  1. Preparation of the Aluminum Reagent: A (2-thienyl)aluminum reagent is prepared for the subsequent addition.
  2. Asymmetric Addition: The aluminum reagent is added to ketones, with careful control over reaction conditions to optimize yield and selectivity.
  3. Purification: The product is purified through standard techniques such as recrystallization or chromatography to isolate pure Tiemonium iodide .
Molecular Structure Analysis

Tiemonium iodide features a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₂₃I₁N₂O₂S
  • Molecular Weight: 396.36 g/mol
  • Structural Features: The compound contains a morpholinium ring, a thienyl group, and a phenyl substituent, contributing to its pharmacological properties.

The presence of the iodine atom enhances its solubility and bioavailability, which are critical for its therapeutic efficacy. The arrangement of functional groups allows for interaction with cholinergic receptors, facilitating its action as an anticholinergic agent .

Chemical Reactions Analysis

Tiemonium iodide participates in various chemical reactions, primarily involving nucleophilic substitutions and hydrolysis due to its quaternary ammonium structure. Key reactions include:

  1. Hydrolysis: Under certain conditions, Tiemonium iodide can undergo hydrolysis, leading to the formation of its corresponding alcohol and other byproducts.
  2. Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, which may modify the compound's pharmacological properties.
  3. Interaction with Biological Targets: In biological systems, Tiemonium iodide interacts with muscarinic receptors, leading to inhibition of acetylcholine binding and subsequent reduction of smooth muscle contractions .
Mechanism of Action

Tiemonium iodide exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. The mechanism involves:

  • Receptor Binding: Tiemonium iodide binds competitively to muscarinic receptors in the gastrointestinal tract.
  • Inhibition of Smooth Muscle Contraction: By blocking acetylcholine's action, it reduces the frequency and intensity of smooth muscle contractions, alleviating symptoms associated with gastrointestinal spasms.
  • Reduction of Secretions: The compound also decreases glandular secretions in the digestive system, contributing further to its therapeutic effects .
Physical and Chemical Properties Analysis

Tiemonium iodide exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water and ethanol, which facilitates its formulation into various pharmaceutical preparations.
  • pH Stability: Solutions of Tiemonium iodide are stable within a pH range of approximately 6.0 to 7.0, making it suitable for intranasal and oral formulations.
  • Melting Point: The melting point ranges around 170°C to 180°C, indicating thermal stability under standard conditions .
Applications

Tiemonium iodide has several applications in medical practice:

  1. Gastrointestinal Disorders: It is widely used to treat conditions such as irritable bowel syndrome and other functional gastrointestinal disorders characterized by spasms.
  2. Pharmaceutical Formulations: Due to its solubility and stability, it is incorporated into various dosage forms including oral tablets, nebulizers for intranasal administration, and injectable solutions.
  3. Research Applications: Tiemonium iodide serves as a model compound in pharmacological studies aimed at understanding cholinergic mechanisms and developing new anticholinergic drugs .
Introduction to Tiemonium Iodide

Historical Development and Discovery of Quaternary Ammonium Antimuscarinics

The development of tiemonium iodide is intrinsically linked to two scientific trajectories: the discovery of iodine and the evolution of antimuscarinic agents. Iodine's identification in 1811 by Bernard Courtois during Napoleonic gunpowder research marked a pivotal moment in chemistry and therapeutics. While investigating seaweed ash as an alternative potassium source, Courtois observed distinctive violet vapors that condensed into crystalline iodine—a discovery later named by Joseph Louis Gay-Lussac from the Greek "ioeides" (violet-colored) [6] [10]. This element subsequently became incorporated into pharmaceutical salts due to enhanced stability and bioavailability characteristics [6].

Parallel advancements occurred in antimuscarinic pharmacology following the isolation of atropine from deadly nightshade (Atropa belladonna) in the 19th century. While effective, natural alkaloids exhibited significant systemic toxicity, prompting development of synthetic derivatives. The mid-20th century witnessed intensive research into quaternary ammonium compounds, characterized by a permanently charged nitrogen atom that limits central nervous system penetration. Tiemonium iodide emerged from this investigative wave as a structural optimization targeting peripheral muscarinic receptors with reduced central effects [2] [9]. Its synthesis represents a deliberate effort to enhance selectivity for gastrointestinal and urinary muscarinic receptors while leveraging iodine's pharmaceutical properties.

Table 1: Key Historical Milestones in Tiemonium Iodide Development

YearMilestoneSignificance
1811Discovery of iodine by Bernard CourtoisIdentification of elemental iodine from seaweed ash processing
1940s-1950sDevelopment of synthetic quaternary ammonium antimuscarinicsCreation of peripherally selective antispasmodics
Mid-20th CenturySynthesis of tiemonium saltsOptimization of antispasmodic activity with iodide counterion
1977Bioavailability studies of tiemonium formsDemonstration of poor gut absorption characteristics

Chemical Classification and Structural Analogs in the Antispasmodic Drug Class

Tiemonium iodide is chemically designated as 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholin-4-ium iodide, with the molecular formula C₁₈H₂₄INO₂S and a molecular weight of 445.36 g/mol [3] [5]. It belongs to the quaternary ammonium antimuscarinic subclass characterized by a permanently positively charged nitrogen atom incorporated within a heterocyclic structure. This quaternary nature fundamentally differentiates it from tertiary amine antimuscarinics (e.g., atropine) through several key properties: limited blood-brain barrier penetration, enhanced affinity for peripheral muscarinic receptors, and potential ganglionic blocking effects at higher concentrations [9].

The compound's architecture comprises three pharmacologically significant regions: (1) a quaternary morpholinium center providing permanent cationic character, (2) a hydroxy-diphenyl-thiophene moiety enabling receptor interaction, and (3) an iodide counterion influencing solubility and dissociation kinetics. The spatial arrangement of the aromatic thiophene and phenyl rings connected through a propanol bridge creates a stereoelectronic profile optimized for muscarinic receptor antagonism [5].

Within the therapeutic class, tiemonium iodide demonstrates structural kinship with several clinically employed antispasmodics. Oxybutynin shares the amino alcohol motif but incorporates a carboxylic acid ester, while glycopyrrolate features a pyrrolidine quaternary center with cyclopentane-hydroxyl groups. The thiophene heterocycle in tiemonium represents a distinctive feature compared to the furan ring in darifenacin or simple phenyl groups in propantheline [9]. These structural variations translate into divergent receptor subtype affinities and physicochemical behaviors.

Table 2: Structural Comparison of Quaternary Ammonium Antimuscarinics

CompoundCore StructureUnique FeaturesRelative Lipophilicity
Tiemonium IodideMorpholinium quaternaryThiophene-phenyl-hydroxypropylLow (LogP ≈ -1.2)
OxybutyninTertiary amine (prodrug)Cyclohexyl-phenyl-carbethoxyaminopropylModerate
GlycopyrrolatePyrrolidinium quaternaryCyclopentane-hydroxy-phenyl-hydroxyacetylVery low
Trospium ChlorideTropanol quaternaryBenzilic acid esterVery low

The iodide counterion warrants particular consideration within the compound's pharmaceutical profile. Iodide salts typically demonstrate superior water solubility compared to chloride or bromide analogs, potentially influencing dissolution rates in the gastrointestinal tract. However, this anion also contributes to stability challenges, as iodide exhibits greater susceptibility to oxidation under certain environmental conditions [6]. Alternative salts have been explored, including tiemonium methylsulfate (D08595 in KEGG DRUG), which maintains comparable pharmacological activity while offering different physicochemical properties [4].

Pharmacological Role in Modern Therapeutics: Scope and Limitations

Tiemonium iodide functions as a competitive muscarinic receptor antagonist with particular affinity for the M3 receptor subtype predominant in smooth muscle tissues. Its primary mechanism involves acetylcholine blockade at postganglionic parasympathetic neuroeffector junctions in the gastrointestinal tract, urinary bladder, and biliary system. By inhibiting acetylcholine binding, tiemonium prevents G-protein coupled receptor activation and subsequent intracellular signaling cascades involving phospholipase C activation and calcium mobilization [2] [9]. This molecular intervention manifests therapeutically as reduced smooth muscle contractility and diminished glandular secretions.

The clinical applications of tiemonium iodide center on conditions characterized by pathological smooth muscle hyperactivity. It is primarily indicated for irritable bowel syndrome with predominant spasm, where it alleviates cramping and abdominal discomfort through gut motility modulation. Additional validated uses include renal colic management during ureterolith passage and dysmenorrhea symptom control, both conditions involving intense, painful visceral contractions [2]. The drug's therapeutic efficacy in these indications stems from its ability to reduce involuntary spasmodic activity without complete paralysis of peristaltic function.

The pharmacokinetic limitations of tiemonium iodide significantly influence its clinical utility. As documented in bioavailability studies, the compound is poorly absorbed from the gastrointestinal tract, with the active moiety (tiemonium cation) demonstrating limited systemic availability [1] [3]. This characteristic inherently restricts its effects to the luminal compartment and reduces the potential for distant organ effects. However, this property simultaneously minimizes systemic anticholinergic adverse events compared to more bioavailable agents. Additionally, its quaternary ammonium structure prevents significant blood-brain barrier penetration, rendering it devoid of central nervous system effects—a therapeutic advantage for preserving cognitive function but a limitation for conditions potentially benefiting from central antimuscarinic activity [7] [9].

The contemporary therapeutic position of tiemonium iodide must be contextualized within the broader antimuscarinic landscape. While newer agents with receptor subtype selectivity (e.g., M3-selective antagonists) offer theoretical advantages, tiemonium maintains relevance due to its peripherally restricted activity and established efficacy profile. Its structural features continue to inform drug design approaches seeking enhanced tissue selectivity through molecular charge distribution optimization [5] [9].

Table 3: Therapeutic Applications and Pharmacological Limitations

Therapeutic ApplicationMechanistic BasisInherent Limitations
Irritable Bowel SyndromeInhibition of colonic M3 receptors reducing hypermotilityLimited efficacy in constipation-predominant IBS
Renal ColicUreteral smooth muscle relaxation facilitating stone passageCannot address mechanical obstruction component
DysmenorrheaUterine smooth muscle contraction reductionDoes not modify underlying prostaglandin imbalance
Biliary DyskinesiaGallbladder and bile duct smooth muscle relaxationPotential for theoretical impairment of digestion

The research landscape surrounding tiemonium continues to evolve, with investigations exploring its molecular interactions with specific muscarinic receptor subtypes. Contemporary pharmacological screening programs have characterized its binding affinity across the M1-M5 spectrum, revealing moderate selectivity for the M3 subtype responsible for smooth muscle contraction [9]. These structure-activity insights contribute valuable data for computational modeling approaches aimed at designing next-generation antispasmodics with optimized receptor interaction profiles while minimizing off-target effects.

Properties

CAS Number

144-12-7

Product Name

Tiemonium iodide

IUPAC Name

3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;iodide

Molecular Formula

C18H24INO2S

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C18H24NO2S.HI/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;/h2-8,15,20H,9-14H2,1H3;1H/q+1;/p-1

InChI Key

IOFXEUZPIIUQAG-UHFFFAOYSA-M

SMILES

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.[I-]

Synonyms

N-methyl-N-(3-hydroxy-3-phenyl- 3-(alpha-thienyl)propyl)morpholinium iodide
tiemonium iodide
Visceralgine

Canonical SMILES

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.